2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol
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Overview
Description
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- is a complex organic compound with the molecular formula C22H32O2. It is also known by other names such as 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol, 3-Homotetrahydrocannibinol, Parahexyl, Pyrahexyl, and Synhexyl . This compound is part of the dibenzopyran family and is structurally related to cannabinoids, which are compounds found in the cannabis plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors and alkylating agents.
Cyclization: The aromatic precursors undergo cyclization reactions to form the dibenzopyran core structure.
Functional Group Modifications: Various functional group modifications are performed to introduce the hexyl and dimethyl groups at the desired positions.
Hydrogenation: The final step involves hydrogenation to reduce the double bonds and obtain the tetrahydro form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale chemical reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of dibenzopyrans.
Biology: The compound is studied for its potential biological activities, including interactions with cannabinoid receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets:
Cannabinoid Receptors: The compound binds to cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes.
Signal Transduction Pathways: It influences signal transduction pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound may inhibit certain enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cannabinol (CBN): A cannabinoid with similar structural features but different biological activities.
Tetrahydrocannabinol (THC): Another cannabinoid with psychoactive properties.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic effects.
Uniqueness
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
16720-05-1 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C21H30O2/c1-4-5-6-7-10-15-13-17-16-11-8-9-12-18(16)21(2,3)23-20(17)14-19(15)22/h13-14,22H,4-12H2,1-3H3 |
InChI Key |
LTKDQQKMLKFYNJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C |
16720-05-1 | |
Synonyms |
7,8,9,10-Tetrahydro-6,6-dimethyl-2-hexyl-6H-dibenzo[b,d]pyran-3-ol |
Origin of Product |
United States |
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